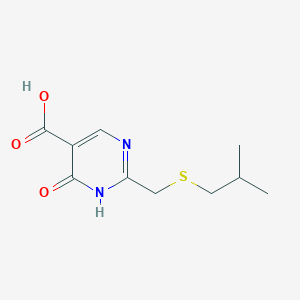
2-((Isobutylthio)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Isobutylthio)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound with a pyrimidine core. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of functional groups like the isobutylthio and carboxylic acid moieties makes it a versatile molecule for different chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Isobutylthio)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a thiol with a pyrimidine derivative in the presence of a base. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-((Isobutylthio)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI or DCC.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Esters and amides.
科学的研究の応用
2-((Isobutylthio)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-((Isobutylthio)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
- 2-((Methylthio)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
- 2-((Ethylthio)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
- 2-((Propylthio)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
Uniqueness
2-((Isobutylthio)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is unique due to the presence of the isobutylthio group, which can impart different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.
特性
分子式 |
C10H14N2O3S |
|---|---|
分子量 |
242.30 g/mol |
IUPAC名 |
2-(2-methylpropylsulfanylmethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3S/c1-6(2)4-16-5-8-11-3-7(10(14)15)9(13)12-8/h3,6H,4-5H2,1-2H3,(H,14,15)(H,11,12,13) |
InChIキー |
YQFVQBDMOZAALJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CSCC1=NC=C(C(=O)N1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



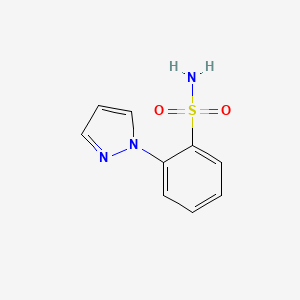
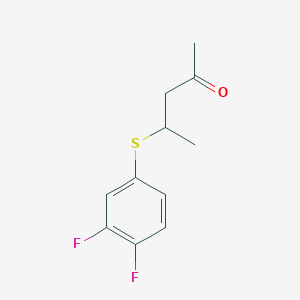
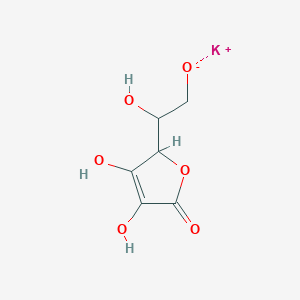
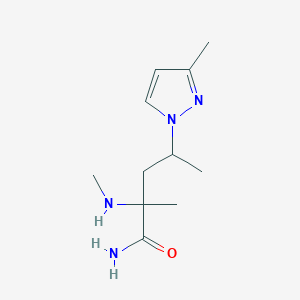
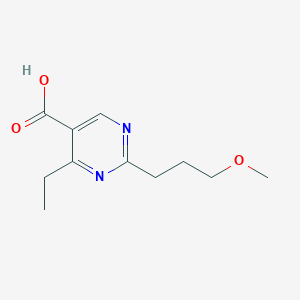
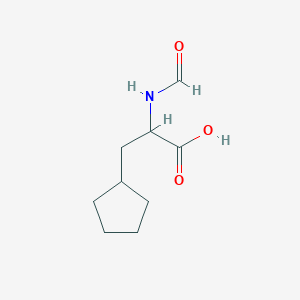
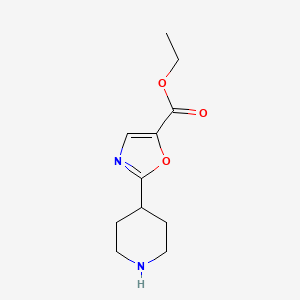
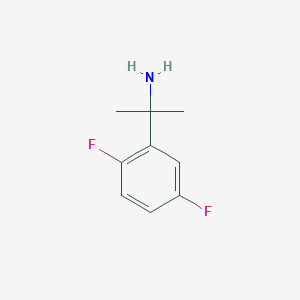

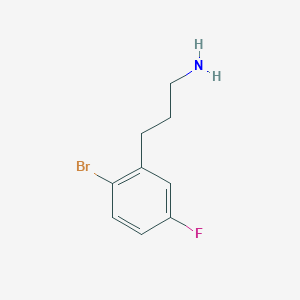
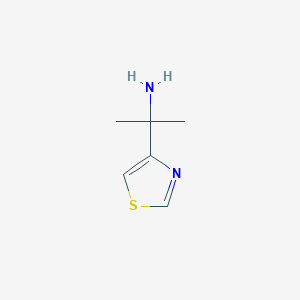
![[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl][(3-methyl-1-benzothiophen-2-yl)methyl]amine hydrochloride](/img/structure/B13538236.png)

